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Compound of Interest

Compound Name:
1-(2-Chloroethyl)-4-fluoro-1H-

pyrazole

Cat. No.: B11809606

Get Quote

Executive Summary: The "Fluorine Scan" in
Pyrazole Scaffolds
The pyrazole ring (

) is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Celecoxib
(Celebrex) and Ruxolitinib. However, the strategic incorporation of fluorine—specifically
trifluoromethyl (

) or monofluorine (

) moieties—transforms this scaffold from a simple linker into a bioactive warhead.

This guide analyzes the biological activities of fluorinated pyrazole derivatives, focusing on

three critical therapeutic vectors: Oncology (EGFR/VEGFR inhibition), Antimicrobial Resistance

(MRSA/Biofilms), and Inflammation (COX-2 selectivity).

The Physicochemical Rationale
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Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at labile

sites (e.g., preventing P450 hydroxylation).

Lipophilicity Modulation: A

group significantly increases

, facilitating membrane permeability and blood-brain barrier (BBB) crossing.

Electronic Effects: Fluorine’s high electronegativity (

) alters the

of the pyrazole NH, enhancing hydrogen bond donor capability in the active site.

Therapeutic Classes & Mechanisms[1]
Oncology: Dual EGFR and VEGFR Targeting
Fluorinated pyrazoles have emerged as potent dual inhibitors of Epidermal Growth Factor

Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), addressing

resistance mechanisms common in non-small cell lung cancer (NSCLC).

Mechanism of Action: The pyrazole nitrogen acts as a hinge binder within the kinase ATP-

binding pocket. The addition of a fluorinated phenyl group (often at position 3 or 5) occupies the

hydrophobic back pocket, inducing a conformation that prevents ATP hydrolysis and

downstream signaling (RAS/RAF/MEK).

Key Data Points (Comparative Potency):

Compound 3 (Pyrano-pyrazolo-pyrimidine): Demonstrated an

of 0.06 µM against EGFR, surpassing the reference drug Erlotinib (

µM).[1]

Compound 9: Exhibited potent VEGFR-2 inhibition (

µM), effectively cutting off tumor angiogenesis.
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Visualization: EGFR/VEGFR Signaling & Inhibition
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Caption: Dual inhibition mechanism where fluorinated pyrazoles block ATP binding, halting

downstream PI3K/RAS signaling and inducing apoptosis.

Antimicrobial: Combating MRSA and Biofilms
N-(trifluoromethyl)phenyl substituted pyrazoles show bactericidal activity against multidrug-

resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[2]

Mechanism: Unlike traditional antibiotics that target only cell walls, these derivatives appear to

have a multi-target mechanism, including the inhibition of DNA Gyrase and disruption of
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membrane potential. Crucially, they possess anti-biofilm properties, penetrating the

exopolysaccharide matrix that protects bacteria.

Quantitative Efficacy:

Compound
Class

Modification Target Strain MIC (µg/mL)
Biofilm
Eradication

| Compound 25 | Bromo +

| MRSA (Sa91) | 0.78 | >90% reduction | | Compound 29 | Bis-trifluoromethyl | S. aureus | 0.25 |
High | | Vancomycin | (Control) | MRSA | 1.0 - 2.0 | Low (Biofilm) |

Inflammation: COX-2 Selectivity
The goal is to inhibit COX-2 (induced in inflammation) while sparing COX-1 (gastric protection).

The bulky

group facilitates selectivity by fitting into the larger hydrophobic side pocket of COX-2, which is
inaccessible in COX-1 due to the Ile523 residue.

Recent Advances: Trifluoromethyl-pyrazole-carboxamides (e.g., Compound 3g) have achieved

a selectivity index (SI) of 1.68, significantly outperforming Ketoprofen (SI = 0.21), with an

of 2.65 µM against COX-2.[3]

Synthesis & Optimization Strategy
To access these biological activities, a robust synthetic workflow is required. The Vilsmeier-

Haack reaction followed by cyclization is the industry standard for generating the pyrazole core.

Visualization: Synthetic Workflow (Lead Optimization)
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Caption: Standard synthetic pathway utilizing Vilsmeier-Haack formylation followed by

condensation with fluorinated hydrazines.

Validated Experimental Protocols
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Use this protocol to validate anticancer potential against cell lines (e.g., A549, HEPG2).[1]

Reagents:

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in

PBS).

Solvent: DMSO (Dimethyl sulfoxide).

Procedure:

Seeding: Plate cells (A549/HEPG2) at a density of

cells/well in 96-well plates. Incubate for 24h at 37°C/5%

.

Treatment: Treat cells with the fluorinated pyrazole derivative at graded concentrations (0.1

µM to 100 µM).

Control: 0.1% DMSO (Vehicle).

Positive Control:[4] Erlotinib.[5]

Incubation: Incubate for 48 hours.

MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours (formazan

crystals form).

Solubilization: Remove supernatant and add 100 µL DMSO to dissolve crystals.

Measurement: Read absorbance at 570 nm using a microplate reader.
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Calculation: Calculate

using non-linear regression (GraphPad Prism).

Protocol B: COX-2 Inhibition Screening (Colorimetric)
Use to determine anti-inflammatory selectivity.

Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Procedure:

Enzyme Prep: Reconstitute recombinant human COX-2 and COX-1 enzymes in reaction

buffer (0.1 M Tris-HCl, pH 8.0).

Inhibitor Incubation: Add 10 µL of the test compound (various concentrations) to the enzyme

solution. Incubate for 10 min at 25°C.

Substrate Initiation: Add Arachidonic acid (100 µM) and TMPD.

Detection: Monitor absorbance at 590 nm for 5 minutes.

Data Analysis: Determine the slope of the reaction rate.

.

Target: SI > 10 (High COX-2 selectivity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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